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Abstract

Azemiglitazone potassium (MSDC-0602K) is a clinical-stage, orally administered small
molecule being developed for the treatment of metabolic diseases, including type 2 diabetes
(T2D) and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-
alcoholic steatohepatitis (NASH). As a second-generation thiazolidinedione (TZD), it represents
a significant evolution from earlier compounds in its class. Its unique mechanism of action,
centered on the modulation of the mitochondrial pyruvate carrier (MPC) with only weak binding
to the peroxisome proliferator-activated receptor-gamma (PPARY), offers the potential for
potent insulin-sensitizing effects with an improved safety profile. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical and pharmacological
properties, mechanism of action, and available preclinical and clinical data for Azemiglitazone
potassium.

Chemical Structure and Properties

Azemiglitazone potassium is the potassium salt of Azemiglitazone. It is a thiazolidinedione
derivative with the following chemical identity and properties.

Table 1: Chemical Identification of Azemiglitazone Potassium
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Identifier Value

Drug Name Azemiglitazone potassium

Synonyms MSDC-0602K, CIR-0602K
potassium;5-[[4-[2-(3-methoxyphenyl)-2-

IUPAC Name oxoethoxy]phenyllmethyl]-2,4-dioxo-1,3-
thiazolidin-3-ide

CAS Number 1314533-27-1

Molecular Formula

C19H16KNO5S

SMILES

0=C1SC(CC2=CC=C(C=C2)OCC(C3=CC(OC)
=CC=C3)=0)C(IN+]1)=0.[K-]

Table 2: Physicochemical Properties of Azemiglitazone Potassium

Property Value Source
Molecular Weight 409.50 g/mol [1]
Appearance White to off-white solid [1]
Solubility Soluble in DMSO (>100 2]

mg/mL)

Note: Melting point and pKa data are not readily available in the public domain.

Mechanism of Action

Azemiglitazone's primary mechanism of action is the modulation of the mitochondrial pyruvate

carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for

transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC,

Azemiglitazone effectively reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle,

leading to a metabolic shift towards fatty acid and amino acid oxidation. This alteration in

substrate utilization is believed to be a key driver of its insulin-sensitizing effects.[3][4]
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Unlike first-generation thiazolidinediones, Azemiglitazone is a PPARy-sparing agent, binding to
PPARYy with a significantly lower affinity (IC50 = 18.25 uM).[5][6][7][8][9] This characteristic is
thought to mitigate the adverse effects associated with strong PPARy agonism, such as fluid
retention and weight gain.[10][11]

The inhibition of MPC by Azemiglitazone leads to a cascade of downstream effects that
collectively improve metabolic health:

o Enhanced Insulin Sensitivity: By promoting a shift to lipid metabolism, Azemiglitazone
reduces the metabolic pressure on glucose pathways, leading to improved insulin sensitivity
in peripheral tissues.[1][10]

e Improved Glycemic Control: Clinical and preclinical studies have demonstrated that
Azemiglitazone leads to reductions in fasting glucose and HbAlc levels.[12][13]

» Beneficial Effects on Lipid Metabolism: The metabolic reprogramming induced by MPC
inhibition can lead to improvements in lipid profiles and a reduction in ectopic fat deposition.
[1][11]
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Figure 1: Mechanism of action of Azemiglitazone.

Pharmacological Properties

Preclinical Pharmacology

Preclinical studies in various animal models of insulin resistance and metabolic disease have

demonstrated the therapeutic potential of Azemiglitazone potassium.

Table 3: Summary of Key Preclinical Findings
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Animal Model Treatment Key Findings Reference

Corrected glycemia,
reduced insulinemia,

and improved glucose

Azemiglitazone tolerance. When
Diabetic db/db mice potassium (oral combined with [5]
gavage) Liraglutide, these

effects were more
significant, and liver

histology improved.

Azemiglitazone ) ) )
) ] Improved insulinemia
MS-NASH mice potassium (oral ] ] [5]
and fatty liver disease.
gavage)

In combination with
Tirzepatide, preserved

o lean muscle mass and
o Azemiglitazone ] )
Diet-induced obese ] function while
) potassium (oral ) ] [14]
(DIO) mice promoting weight loss.
gavage) -
Also led to a beneficial

restructuring of

adipose tissue.

Clinical Pharmacology

Azemiglitazone potassium has undergone several clinical trials, including a significant Phase
2b study in patients with MASH (the EMMINENCE trial).

Table 4: Summary of Key Clinical Findings from the EMMINENCE Trial
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Parameter Dose Groups Key Findings Reference
402 patients with
biopsy-confirmed
Patient Population NASH (NAFLD activity - [13]
score >4, fibrosis
stage F1-F3)

Treatment Duration 12 months - [13]
Statistically significant
reductions in ALT at
the 125 mg and 250

] 62.5 mg, 125 mg, 250 o

Liver Enzymes ) mg doses. Statistically  [13]
mg daily - :
significant reductions
in AST at the 125 mg
dose.
Statistically significant
) ) reductions in HbAlc

Glycemic Control 125 mg, 250 mg daily ) ) [12]
and improvements in
insulin resistance.
Dose-dependent
trends toward
improvement in NAS
reduction and NASH

) ) 62.5 mg, 125 mg, 250 )
Liver Histology resolution, though the [13]

mg daily

primary endpoint was
not met with statistical
significance in the

initial analysis.

Experimental Protocols

Detailed, proprietary experimental protocols for Azemiglitazone potassium are not publicly

available. However, based on published literature, the following sections outline the general

methodologies likely employed in its characterization.
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Chemical Synthesis

The synthesis of Azemiglitazone likely follows a multi-step process common for
thiazolidinedione derivatives. A plausible, though not definitively published, synthetic route
would involve the Knoevenagel condensation of an appropriate benzaldehyde derivative with
thiazolidine-2,4-dione.

Click to download full resolution via product page

Figure 2: Plausible synthetic workflow for Azemiglitazone potassium.

PPARy Competitive Binding Assay

To determine the binding affinity of Azemiglitazone for PPARYy, a competitive binding assay is
typically employed. This involves incubating the PPARYy protein with a known high-affinity
radiolabeled ligand in the presence of varying concentrations of Azemiglitazone. The
displacement of the radioligand is then measured to calculate the IC50 value.
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Figure 3: General workflow for a PPARy competitive binding assay.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay

The activity of the MPC can be assessed by measuring the uptake of radiolabeled pyruvate
into isolated mitochondria. Inhibition of this uptake by Azemiglitazone provides a measure of its
modulatory effect on the MPC.
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Future Directions

Azemiglitazone potassium is currently in clinical development, with ongoing and planned
studies to further elucidate its efficacy and safety profile in various metabolic diseases.[3] Of
particular interest is its potential for combination therapy with other classes of metabolic drugs,

Figure 4: General workflow for an MPC activity assay.
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such as GLP-1 receptor agonists, where it may offer synergistic benefits in terms of glycemic
control and body composition.[1][11][15] The unique mechanism of action of Azemiglitazone
potassium positions it as a promising candidate to address the unmet medical needs of
patients with complex metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Azemiglitazone Potassium: A Technical Guide to a
Novel Insulin Sensitizer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861049#chemical-structure-and-properties-of-
azemiglitazone-potassium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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